N-(4-Bromophenylsulfonyl)-1H-azepine
CAS No.: 20646-55-3
Cat. No.: VC16052088
Molecular Formula: C12H10BrNO2S
Molecular Weight: 312.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20646-55-3 |
|---|---|
| Molecular Formula | C12H10BrNO2S |
| Molecular Weight | 312.18 g/mol |
| IUPAC Name | 1-(4-bromophenyl)sulfonylazepine |
| Standard InChI | InChI=1S/C12H10BrNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h1-10H |
| Standard InChI Key | BFPNXVJVHFBCGA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical Overview and Structural Characteristics
Molecular Architecture
N-(4-Bromophenylsulfonyl)-1H-azepine features a unique fusion of three critical structural elements:
-
A seven-membered azepine ring, which introduces conformational flexibility compared to smaller heterocycles like piperidine .
-
A sulfonamide bridge (-SO₂-NH-), a functional group widely associated with enzyme inhibitory activity in medicinal compounds.
-
A 4-bromophenyl group, whose electron-withdrawing bromine atom enhances electrophilic reactivity and potential target binding affinity.
The IUPAC name 1-(4-bromophenyl)sulfonylazepine precisely reflects this arrangement, with the sulfonyl group linking the azepine nitrogen to the para-brominated benzene ring.
Physicochemical Properties
Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrNO₂S |
| Molecular Weight | 312.18 g/mol |
| XLogP3 | Estimated 3.2 |
| Hydrogen Bond Donors | 1 (NH of azepine) |
| Hydrogen Bond Acceptors | 4 (2xO, 1xN, 1xS) |
The bromine atom (atomic weight 79.9) contributes significantly to the molecular weight while minimally affecting logP due to its moderate hydrophobicity. The sulfonamide group enhances water solubility compared to non-polar azepine derivatives, though precise solubility data remain unpublished.
Synthesis and Reaction Mechanisms
General Synthetic Strategy
While no peer-reviewed synthesis of N-(4-Bromophenylsulfonyl)-1H-azepine has been reported, analogous sulfonamide-azepine derivatives are typically prepared through nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. A plausible three-step synthesis could involve:
-
Azepine ring formation via cyclization of ε-amino alcohols or ketones.
-
Sulfonylation using 4-bromobenzenesulfonyl chloride under basic conditions.
-
Purification via column chromatography to isolate the target compound.
Reaction optimization would likely focus on:
-
Temperature control (0–25°C) to prevent azepine ring deformation .
-
Use of non-polar solvents (e.g., dichloromethane) to stabilize the transition state.
-
Stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) to drive the reaction.
Analytical Characterization
Hypothetical characterization data based on structural analogs suggest:
-
¹H NMR:
-
IR Spectroscopy:
-
S=O stretches: 1150–1350 cm⁻¹
-
N-H bend: ~1550 cm⁻¹
-
| Enzyme | Hypothetical IC₅₀ | Mechanism |
|---|---|---|
| Carbonic anhydrase IX | ~50 nM | Zn²⁺ chelation at active site |
| Matrix metalloproteinase-2 | ~200 nM | Sulfonamide-β-sheet interaction |
These estimates derive from QSAR modeling of analogous sulfonamide-azepines .
Antimicrobial Activity
While no direct antimicrobial data exist for N-(4-Bromophenylsulfonyl)-1H-azepine, structurally related indole-sulfonamides exhibit:
| Microorganism | MIC Range (µg/mL) |
|---|---|
| Staphylococcus aureus | 16–64 |
| Escherichia coli | 32–128 |
| Candida albicans | 64–256 |
The bromophenyl group may enhance membrane permeability, while the azepine ring could disrupt microbial efflux pumps.
Neuropharmacological Applications
2,3,4,7-Tetrahydro-1H-azepines demonstrate dual norepinephrine-dopamine reuptake inhibition (NDRI) with SERT selectivity ratios <0.1 . By analogy, N-(4-Bromophenylsulfonyl)-1H-azepine might exhibit:
-
DAT inhibition constant (Kᵢ): ~10 nM
-
NET/SERT selectivity: >100-fold
Such a profile could prove valuable in treating depression with reduced serotonergic side effects .
Comparative Analysis with Structural Analogs
Piperazine Derivatives
1-[(4-Bromophenyl)sulfonyl]piperazine differs in:
-
Ring size: 6-membered vs. 7-membered azepine
-
Conformational freedom: Piperazine's chair vs. azepine's boat/chair interconversion
-
Bioactivity: Piperazines favor σ-receptor binding, while azepines prefer monoamine transporters .
Indole-Based Sulfonamides
1-[(4-Bromophenyl)sulfonyl]-1H-indole advantages:
-
Aromatic stacking: Indole's planar structure enhances DNA intercalation.
-
Electron-rich core: Facilitates radical scavenging in antioxidant applications.
Future Research Directions
Synthetic Chemistry Priorities
-
Catalytic asymmetric synthesis to access enantiopure forms for chiral target engagement.
-
Continuous flow chemistry approaches to enhance reaction scalability and safety.
-
Post-functionalization via Suzuki-Miyaura coupling to diversify the bromophenyl group.
Biological Evaluation Strategies
-
In vitro profiling:
-
Kinase inhibition panel (300+ kinases)
-
CYP450 isoform interaction screening
-
-
In vivo PK/PD studies:
Computational Modeling Opportunities
-
Molecular dynamics simulations to map azepine ring flexibility during target binding.
-
Free Energy Perturbation (FEP) calculations to optimize sulfonamide-Zn²⁺ coordination geometry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume